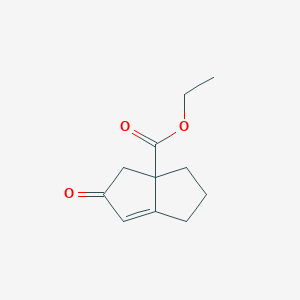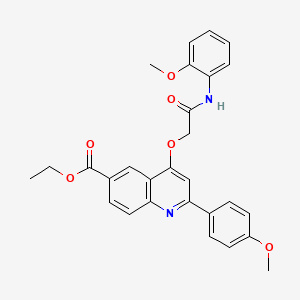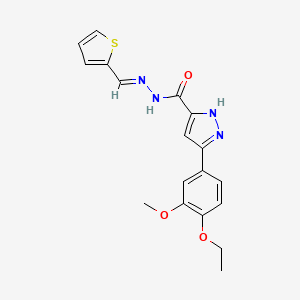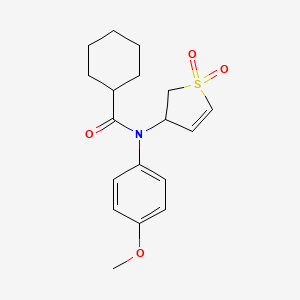
5-oxo-1,2,3,3A,4,5-hexahidropentaleno-3A-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is a compound that falls within the broader category of organic chemical compounds with potential biological and pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied for various properties and activities. These include antimalarial activities, crystal structure analysis, photolytic behavior, and anticancer evaluations .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from readily available precursors. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating a method that could potentially be adapted for the synthesis of ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate . Additionally, microwave-assisted synthesis has been employed to create novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, showcasing modern techniques that could improve the synthesis efficiency of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction analysis. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated, providing insights into the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice . Such analyses are crucial for understanding the physical properties and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through studies of their photolytic behavior and reactions with various nucleophiles. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different solvents has revealed competing pathways, such as reversible photoisomerisation and loss of carbon dioxide to form reactive intermediates . These findings suggest that ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate may also exhibit interesting photolytic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structures. For instance, the presence of hydrogen bonds and other intermolecular forces can significantly influence the melting points, solubility, and stability of these compounds . The polymorphism observed in ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate highlights the importance of solid-state structure in determining the physical properties of such compounds .
Aplicaciones Científicas De Investigación
- Aplicación: El 5-oxo-1,2,3,3A,4,5-hexahidropentaleno-3A-carboxilato de etilo sirve como precursor para derivados de indol. Los investigadores exploran nuevos métodos de síntesis para construir indoles, que son unidades prevalentes en ciertos alcaloides .
- Aplicación: Después de la irradiación a 365 nm, las soluciones que contienen this compound se probaron para determinar sus efectos antibacterianos .
Síntesis de Derivados de Indol
Actividad Antibacteriana
Actividad Antituberculosa
Síntesis de Quinolona
En resumen, el this compound contribuye significativamente a diversas empresas científicas, desde la síntesis de indol hasta las investigaciones antibacterianas y el desarrollo de fármacos. Los investigadores continúan explorando sus aplicaciones multifacéticas en diversas disciplinas. 🌟 .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGJRWMOGYDXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1=CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2540799.png)
![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)





![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)